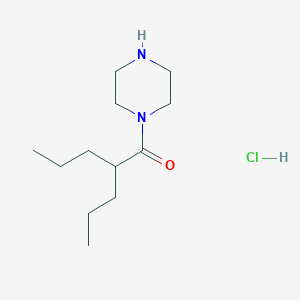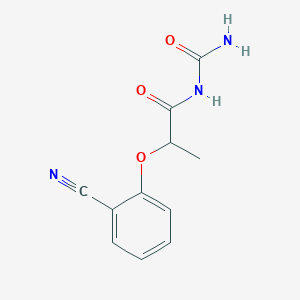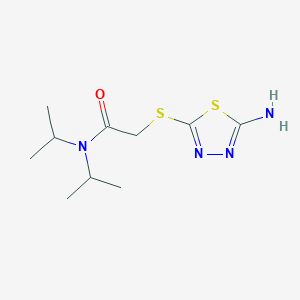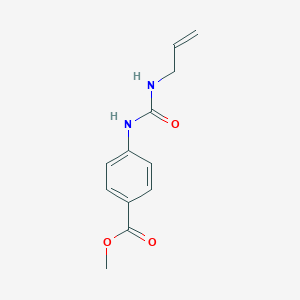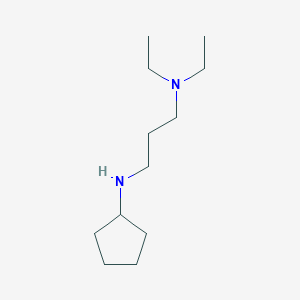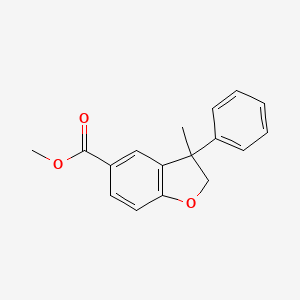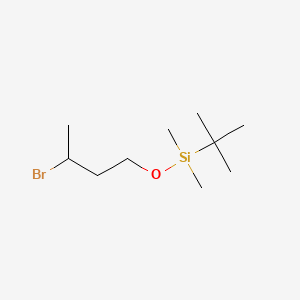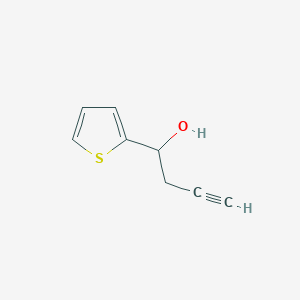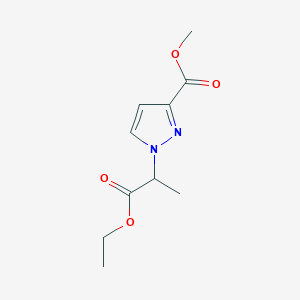
methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate is an organic compound with a complex structure that includes a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 2-(2-ethoxy-2-oxoethyl)-6-methoxynicotinate with sodium tert-butoxide in tetrahydrofuran at low temperatures, followed by the addition of methyl iodide . The reaction is allowed to warm to room temperature, and acetic acid is added to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Applications De Recherche Scientifique
Methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide
- N-(1-ethoxy-1-oxopropan-2-yl)-1-(furan-2-yl)methanimine oxide
Uniqueness
Methyl 1-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylate is unique due to its specific structure, which includes a pyrazole ring and an ethoxy group. This structure imparts distinct chemical properties that differentiate it from similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H14N2O4 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
methyl 1-(1-ethoxy-1-oxopropan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-4-16-9(13)7(2)12-6-5-8(11-12)10(14)15-3/h5-7H,4H2,1-3H3 |
Clé InChI |
YSZHJPULBIHDMK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)N1C=CC(=N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]](/img/structure/B14903386.png)
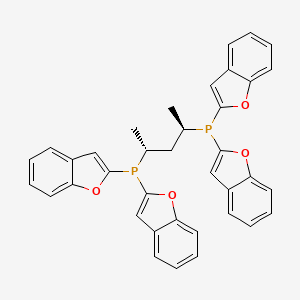
![tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate](/img/structure/B14903391.png)
